![molecular formula C15H20ClNO3 B2688059 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide CAS No. 2411296-58-5](/img/structure/B2688059.png)
2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide is a chemical compound that belongs to the class of acetamides. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. The compound is also known by its chemical name, CPOMA, and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide involves its interaction with various cellular targets. The compound has been shown to inhibit the expression of inflammatory cytokines and enzymes, leading to its anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, the compound has been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide are varied and depend on the specific application. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a valuable tool for studying these conditions. However, a limitation of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide. One potential direction is the development of more potent and selective analogs of the compound for use in therapeutic applications. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its potential interactions with other cellular targets.
Méthodes De Synthèse
The synthesis method for 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide involves several steps. The starting material is 2-cyclopentyloxy-4-methoxybenzaldehyde, which is reacted with chloroacetyl chloride in the presence of a base to form the corresponding chloroacetophenone. This intermediate is then reacted with N-methylpiperazine in the presence of a base to form the final product, 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide.
Applications De Recherche Scientifique
2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-19-13-7-6-11(10-17-15(18)9-16)14(8-13)20-12-4-2-3-5-12/h6-8,12H,2-5,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBOIBWTLMMUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCl)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


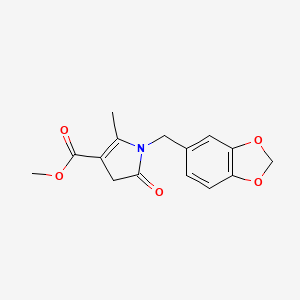
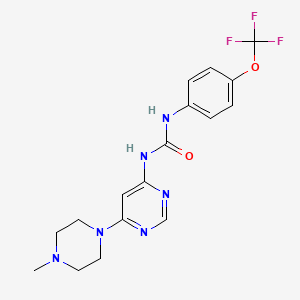
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)
![4-tert-butyl-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)
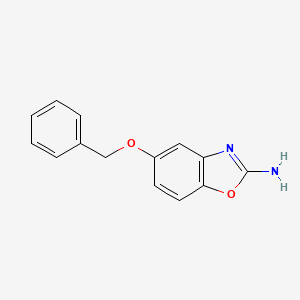
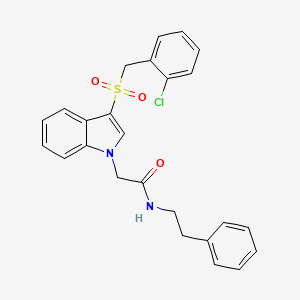
![3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687989.png)
![N-(1-cyanocyclopentyl)-3-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2687990.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687992.png)
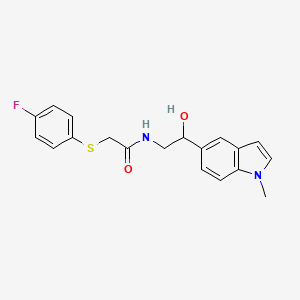

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2687998.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687999.png)